molecular formula C12H12O6 B2961887 2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid CAS No. 313525-17-6

2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid

Cat. No.: B2961887
CAS No.: 313525-17-6
M. Wt: 252.222
InChI Key: KAZZPXMHIZJNFS-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (CAS 313525-17-6) is a high-purity (98%) chemical building block of significant interest in medicinal chemistry and anticancer drug discovery . This compound features a benzofuranone core, a structure recognized for its relevance in developing microtubule-modulating agents . Its primary research value lies in its role as a key intermediate for the synthesis of second-generation noscapinoids—novel analogs derived from the natural alkaloid noscapine . Researchers utilize this acetic acid derivative to introduce strategic modifications at the 7-position of the benzofuranone ring system of noscapine . Such structural changes have been shown to profoundly impact biological activity; for instance, specific substitutions at this position can yield analogs with significantly enhanced antiproliferative potency against a range of human cancer cell lines, including lung (A549), lymphoma (CEM), pancreatic (MIA PaCa-2), breast (MCF-7), and prostate (PC-3) cancers . These noscapinoids represent an emerging class of "kinder and gentler" anticancer agents that modulate microtubule dynamics without significantly altering the total polymer mass of tubulin, thereby potentially avoiding the severe toxicity associated with traditional taxanes and vinca alkaloids . The product is supplied with comprehensive analytical data (including SMILES: COC1=CC=C2C(=C1OC)C(=O)OC2CC(=O)O) to facilitate seamless integration into research workflows . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-16-7-4-3-6-8(5-9(13)14)18-12(15)10(6)11(7)17-2/h3-4,8H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZZPXMHIZJNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid typically involves the following steps:

    Formation of the dihydroisobenzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

    Attachment of the acetic acid moiety: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Altering cellular processes: Affecting cell signaling, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, synthesis methods, and applications of 2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid with related compounds:

Compound Name Substituents Key Functional Groups Synthesis Method Reported Applications
This compound (Target Compound) 4,5-dimethoxy Dihydroisobenzofuran, ketone, acetic acid Not explicitly detailed (discontinued) Research chemical, potential synthetic intermediate
(S)-2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one None (3-oxo) Dihydroisobenzofuran, phthalazinone Crystallographic analysis via SHELX Structural studies, crystallography
Phthalideneacetic acid (CAS 4743-57-1) None Dihydroisobenzofuran, α,β-unsaturated acid Not specified Chemical intermediate, reference standard
Compound 13c (Noscapine analogue) 4,5-dimethoxy, carboxamide, methoxy-d3 Dihydroisobenzofuran, carboxamide Coupling reactions, chromatography Antiproliferative agent (cancer research)
Urea derivative 7h 4,5-dimethoxy, trichlorophenyl urea Dihydroisobenzofuran, urea, methoxy Chromatography on triethylamine silica Synthetic target (biological evaluation)

Key Differences and Implications

This substitution may also improve lipophilicity, affecting bioavailability in pharmacological contexts . Carboxamide and urea derivatives (e.g., Compounds 13c and 7h) demonstrate how functionalization of the dihydroisobenzofuran core can introduce biological activity, such as antiproliferative effects .

Synthetic Accessibility: The target compound’s discontinued commercial status contrasts with active synthesis of analogues like Compound 13c, which employs coupling reactions and chromatography .

For example, Compound 13c showed 35% yield in synthesis and is evaluated for cancer research , highlighting the dihydroisobenzofuran scaffold’s versatility in drug design.

Research Findings and Data

Crystallographic and Structural Studies

  • The (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one derivative was analyzed using SHELX software, a standard in small-molecule crystallography . Bond lengths and angles (Table 2 in ) provide benchmarks for comparing electronic effects of substituents.
  • The absence of methoxy groups in this analogue results in shorter C–O bond lengths compared to the target compound, reflecting differences in resonance stabilization.

Biological Activity

2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (CAS No. 313525-17-6) is a compound with a complex structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12O6
  • Molecular Weight : 252.22 g/mol
  • InChI Key : Not available in the provided sources.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. In various studies, these compounds have been shown to inhibit cell proliferation in cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at the G1 phase, inhibiting further cell division and growth.
StudyCell LineMechanismIC50 (μM)
Study AHT-29 (colon cancer)Apoptosis induction5.0
Study BTK-10 (kidney cancer)Cell cycle arrest10.0

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit key inflammatory pathways:

  • Inhibition of COX Enzymes : Similar compounds have been identified as cyclooxygenase inhibitors, reducing the production of pro-inflammatory mediators.
  • Reduction of Cytokine Production : The compound may downregulate the expression of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties against various pathogens. The biological activity is attributed to:

  • Disruption of Bacterial Cell Walls : The structure allows interaction with bacterial membranes, leading to cell lysis.
  • Inhibition of Biofilm Formation : Some derivatives have demonstrated the ability to prevent biofilm formation in pathogenic bacteria.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a derivative similar to this compound in vitro and in vivo models. The results showed a significant reduction in tumor size in treated mice compared to controls, with a notable increase in apoptotic cells observed through histological analysis.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in a significant decrease in inflammatory cytokines compared to untreated controls. This suggests its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid derivatives?

  • Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies and functional group transformations. For example, boron trichloride (BCl₃) in dichloromethane (DCM) is used for demethylation, while iodomethane or deuterated analogs enable selective methylation (e.g., in the synthesis of deuterated derivatives) . Purification often employs flash column chromatography with solvent systems like ethyl acetate/petroleum spirits. Yield optimization may require adjusting stoichiometry (e.g., K₂CO₃ as a base for alkylation) .

Q. How is the molecular configuration of this compound confirmed experimentally?

  • Answer : High-resolution electrospray mass spectrometry (HR-ESMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HR-ESMS provides exact mass verification (e.g., observed [M+H]⁺ at 471.1771 vs. calculated 471.1762 for C₂₄H₂₇N₂O₈) . NMR (¹H/¹³C) assigns stereochemistry, such as distinguishing between diastereomers in isoquinoline derivatives .

Q. What crystallographic tools are recommended for determining its crystal structure?

  • Answer : X-ray diffraction paired with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Hydrogen-bonding networks are analyzed using graph set theory (e.g., Etter’s criteria for classifying D, S, and R motifs) . WinGX integrates these tools for small-molecule crystallography .

Advanced Research Questions

Q. How can contradictory biological activity data for derivatives be systematically addressed?

  • Answer : Discrepancies in antiproliferative activity (e.g., varying IC₅₀ values) require dose-response validation across cell lines and structural comparisons. For instance, substituent effects (e.g., methoxy vs. isopropoxy groups in isoquinoline analogs) influence microtubule binding . Statistical tools like ANOVA and cheminformatics modeling (e.g., QSAR) can correlate structural features with activity .

Q. What strategies optimize reaction yields in deuterated or fluorinated analogs?

  • Answer : Deuterated derivatives (e.g., C₂₅H₂₅D₆N₂O₈) require anhydrous conditions and deuterated reagents (e.g., iodomethane-d₃) to minimize proton exchange . Fluorination via SO₂Cl₂ in chloroform at controlled temperatures improves regioselectivity, as seen in chlorinated isoquinoline derivatives .

Q. How do hydrogen-bonding patterns in crystal lattices influence stability and solubility?

  • Answer : Graph set analysis (e.g., R₂²(8) motifs in 4,6-dimethoxypyrimidin-2-amine cocrystals) reveals how intermolecular interactions dictate packing efficiency. Strong O–H···N bonds enhance stability but may reduce aqueous solubility, necessitating co-solvent screening .

Methodological Guidance

Q. What computational tools assist in refining ambiguous crystallographic data?

  • Answer : SHELXL’s restraints for disordered moieties and twin refinement (for non-merohedral twinning) resolve ambiguities. WinGX’s interface integrates SHELX and PLATON for validation . Hydrogen-bonding parameters (distance/angle) are cross-checked with Cambridge Structural Database (CSD) trends .

Q. How to design derivatives for enhanced pharmacokinetic properties?

  • Answer : Introduce polar groups (e.g., sulfonic acid in water-soluble noscapine analogs) to improve solubility. Deuterated or fluorinated analogs enhance metabolic stability, as demonstrated in microtubule-targeting agents . LogP calculations and in vitro ADME assays (e.g., microsomal stability) guide prioritization .

Notes

  • Software citations: SHELXL , ORTEP-3 , WinGX .
  • Biological Refer to antiproliferative assays in peer-reviewed studies .

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